2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Description

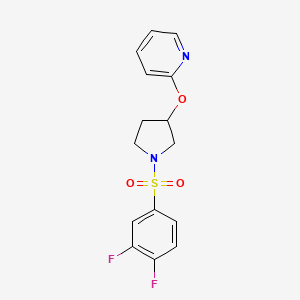

2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a heterocyclic compound featuring a pyrrolidine ring sulfonylated at the 1-position with a 3,4-difluorophenyl group and linked via an ether bond at the 3-position to a pyridine ring. The sulfonyl group contributes to polarity and hydrogen-bonding capacity, while the 3,4-difluorophenyl moiety increases metabolic stability and membrane permeability compared to non-fluorinated analogs .

Properties

IUPAC Name |

2-[1-(3,4-difluorophenyl)sulfonylpyrrolidin-3-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N2O3S/c16-13-5-4-12(9-14(13)17)23(20,21)19-8-6-11(10-19)22-15-3-1-2-7-18-15/h1-5,7,9,11H,6,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRAJCSKGOLVJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC=N2)S(=O)(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

The pyrrolidine ring is a common feature in many bioactive compounds, suggesting that it may interact with a variety of biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been associated with a range of biological activities, including antioxidant, anti-inflammatory, antihyperglycemic, antimicrobial, antifungal, and anticancer properties .

Action Environment

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, suggesting that the compound’s action may be influenced by its molecular environment .

Biological Activity

The compound 2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with a pyrrolidine moiety, which is further functionalized with a 3,4-difluorophenylsulfonyl group. The synthesis typically involves the following steps:

- Formation of Pyrrolidine Intermediate : The reaction of 3,4-difluorobenzenesulfonyl chloride with pyrrolidine under basic conditions.

- Coupling Reaction : The sulfonylated pyrrolidine is then reacted with a pyridine derivative (e.g., 2-chloropyridine) in the presence of a base like potassium carbonate to yield the final product.

This multi-step synthesis highlights the complexity and precision required to produce this compound in high purity and yield.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The difluorophenylsulfonyl group enhances binding affinity through hydrogen bonding and hydrophobic interactions, potentially modulating enzyme activity involved in various physiological processes .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell proliferation in human cervical carcinoma (HeLa) and leukemia (L1210) cell lines, demonstrating IC50 values significantly lower than standard chemotherapeutic agents .

Anti-inflammatory Effects

In vitro studies have also evaluated the anti-inflammatory properties of related sulfonamide compounds. These studies suggest that such compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example, compounds with similar structures demonstrated COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM .

Case Studies

- Study on Antiproliferative Effects : A study evaluating the antiproliferative activity of various synthesized compounds showed that those with a similar structural framework to this compound exhibited promising results against HeLa cells with IC50 values comparable to established anticancer drugs .

- Inflammation Model : Another investigation utilized carrageenan-induced paw edema models in rats to assess anti-inflammatory efficacy. Compounds structurally related to this compound showed significant reductions in edema compared to control groups .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

This compound serves as a valuable scaffold for drug development, particularly in designing inhibitors targeting specific enzymes or receptors. The presence of the difluorophenylsulfonyl group enhances binding affinity due to increased hydrophobic interactions and potential hydrogen bonding capabilities.

Case Study: Inhibitors of Enzyme Activity

Research has indicated that derivatives of 2-((1-((3,4-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can act as inhibitors for various enzymes involved in disease pathways. For instance, compounds with similar structures have shown promise in inhibiting serine proteases, which are implicated in cancer progression .

2. Biological Studies

The compound's unique structure allows researchers to investigate the biological effects of fluorinated sulfonyl groups on cellular activity. This area of research is crucial for understanding how modifications at the molecular level can influence pharmacodynamics and pharmacokinetics.

Case Study: Fluorinated Compounds in Drug Design

Studies have demonstrated that fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. For instance, the incorporation of fluorine into drug candidates has been linked to improved interactions with biological targets, leading to increased efficacy.

3. Materials Science

Due to its distinctive electronic properties, this compound is being explored for applications in materials science. Its potential use in creating novel materials with specific electronic or optical characteristics positions it as a candidate for advanced material applications.

Case Study: Organic Electronics

Research into organic semiconductors has identified compounds similar to this compound as promising materials for developing organic light-emitting diodes (OLEDs) and photovoltaic cells. The sulfonamide group contributes to charge transport properties essential for these applications .

Comparison with Similar Compounds

Chalcone Derivatives (1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone)

Unlike the chalcone derivative described in , which has a propenone linker and hydroxyl/pyridine substituents, the target compound replaces the α,β-unsaturated ketone with a pyrrolidine-sulfonyl-ether scaffold.

Pyrrolidine-Oxadiazole Derivatives (Compounds 1a and 1b)

Compounds 1a and 1b () feature pyrrolidin-3-yl oxy groups attached to phenyl rings but differ in substitution patterns. The target compound’s 3,4-difluorophenylsulfonyl group introduces stronger electron-withdrawing effects compared to the phenylethyl substituents in 1a/1b, which may alter binding affinities in biological targets (e.g., enzymes or ion channels) .

Hexahydroquinoline Derivatives (Q1–14)

The hexahydroquinoline derivatives in incorporate cyclohexanedione and aniline moieties, resulting in fused bicyclic systems.

Physicochemical Properties

A comparative analysis of key physicochemical parameters is summarized below:

*Molecular weight calculated from empirical formula.

The target compound’s higher molecular weight and moderate lipophilicity suggest balanced solubility and permeability, advantageous for oral bioavailability. The 3,4-difluorophenyl group likely reduces metabolic oxidation compared to non-fluorinated analogs, as seen in .

Antiviral and Enzyme Inhibition Potential

Compounds with pyrrolidine-ether linkages, such as those in , exhibit antiviral activity by inhibiting viral proteases or polymerases. The target compound’s sulfonyl group may enhance binding to catalytic serine or cysteine residues, analogous to sulfonamide drugs . In contrast, chalcone derivatives () often act as antioxidants or anti-inflammatory agents, highlighting divergent therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.